molecular formula C12H8 B1199973 Biphenylene CAS No. 259-79-0

Biphenylene

Cat. No. B1199973
CAS RN: 259-79-0
M. Wt: 152.19 g/mol
InChI Key: IFVTZJHWGZSXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenylene is an aromatic hydrocarbon characterized by a unique structure that combines aspects of both benzene and naphthalene, but with a distinctive set of properties due to its non-benzenoid nature. This compound has attracted attention due to its potential applications in materials science and organic chemistry, particularly in the development of novel carbon allotropes and advanced functional materials.

Synthesis Analysis

The synthesis of biphenylene has been explored through various methodologies. A notable approach involves an efficient one-pot reaction starting from biphenyl, using ortho-lithiation followed by coupling to produce biphenylene in moderate yields (Schaub & Radius, 2005). Additionally, intramolecular coupling of zincacyclopentadiene intermediates derived from 2,2′-dilithiobiaryls with ZnCl2 has been employed to synthesize biphenylene and its derivatives, showcasing the versatility of synthetic approaches (Iyoda et al., 1998).

Molecular Structure Analysis

The molecular structure of biphenylene has been confirmed through various techniques, including electron diffraction and X-ray crystal analysis. Electron diffraction studies have validated the proposed structure of biphenylene, distinguishing it from alternative structures and confirming its aromatic four-ring configuration (Waser & Schomaker, 1943). X-ray crystal analysis of biphenylene derivatives further elucidates the structural aspects, highlighting the presence of distinct aromatic and antiaromatic features within its framework.

Chemical Reactions and Properties

Biphenylene's chemical reactivity and properties have been a subject of study, particularly in the context of its partial antiaromaticity. This characteristic influences its substitution chemistry, oxidation potential, and single-molecule conductance, offering insights into its unique electronic properties. Studies using scanning tunneling microscopy (STM) break-junction techniques and DFT calculations have explored these aspects, revealing the intricate balance of aromaticity within biphenylene molecules (Schneebeli et al., 2010).

Physical Properties Analysis

The physical properties of biphenylene, such as its melting point, mechanical strength, and electronic characteristics, have been thoroughly investigated. It exhibits high stability, demonstrated by a large cohesive energy and an ultrahigh melting point, along with robust mechanical performance as indicated by its Young’s modulus. These properties, combined with its metallic nature and potential as a catalytic material, underscore biphenylene's suitability for various applications in chemical catalysis and materials science (Luo et al., 2021).

Chemical Properties Analysis

The chemical properties of biphenylene, particularly its interaction with other molecules and its catalytic behavior, have been explored to harness its potential in organic reactions and materials development. Its ability to facilitate the electrochemical oxygen reduction reaction (ORR) highlights its utility as a metal-free catalyst, offering a promising avenue for sustainable fuel cell technologies. The pH-dependent ORR activity of biphenylene, alongside its electrochemical stability, makes it an attractive candidate for applications in alkaline fuel cells (Liu, Jing, & Li, 2021).

Scientific Research Applications

  • Structural and Mechanical Properties : Biphenylene exhibits high stability, evidenced by its large cohesive energy, absence of imaginary phonon frequencies, and a melting point up to 4500 K. It has a maximum Young’s modulus of 259.7 N/m, indicating robust mechanical performance (Luo et al., 2021).

  • Catalytic Applications : It shows improved hydrogen evolution reaction (HER) performance compared to graphene, suggesting potential in chemical catalysis. Doping with elements like Fe, Cl, Cr, and Mn can induce magnetism and further enhance its HER catalysis performance (Ren et al., 2022).

  • Thermal Transport : Biphenylene's thermal transport properties are critical for its performance and reliability in practical applications, such as lithium storage and carbon-based circuitry. It exhibits significantly lower thermal conductivities compared to graphene, which could be advantageous in specific applications (Ying et al., 2021).

  • Electronic and Optical Properties : Studies on its aromaticity and biradicaloid nature reveal insights into its reactivities and stabilities, which are crucial for electronic applications (Milanez et al., 2020). Moreover, its excitonic features, including bright and dark excitons, suggest potential applications in solar energy and quantum information technology (Lüder et al., 2016).

  • Wettability and Interfacial Properties : Research on its wettability properties shows that biphenylene and its related structures are hydrophobic, which could have implications in various technological applications (Hamzei et al., 2023). The interfacial thermal properties of graphene/biphenylene heterostructures also present exciting possibilities for designing efficient thermal rectifiers (Ren et al., 2022).

  • Applications in Batteries and Energy Storage : Its structural uniqueness offers multiple adsorption sites for sodium ions, making it a promising candidate for high-performance sodium-ion batteries (Han et al., 2022).

  • Synthesis and Chemical Reactivity : Studies have explored various methods for synthesizing biphenylene and its derivatives, as well as its chemical reactivity, which are fundamental for its practical applications (Iyoda et al., 1998), (Iverson et al., 2001).

properties

IUPAC Name

biphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVTZJHWGZSXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059765
Record name Biphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow needles; [Acros Organics MSDS]
Record name Biphenylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12343
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Biphenylene

CAS RN

259-79-0
Record name Biphenylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000259790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIPHENYLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Biphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIPHENYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z64I7D5M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biphenylene
Reactant of Route 2
Biphenylene
Reactant of Route 3
Biphenylene
Reactant of Route 4
Biphenylene
Reactant of Route 5
Biphenylene
Reactant of Route 6
Biphenylene

Citations

For This Compound
14,900
Citations
WC Lothrop - Journal of the American Chemical Society, 1941 - ACS Publications
… In order to see whether the dehalogenation reaction used to prepare biphenylene could … biphenylene. The first route (Series A) would involve the preparation of 2,7-dimethylbiphenylene …
Number of citations: 168 pubs.acs.org
H Takano, T Ito, KS Kanyiva… - European Journal of …, 2019 - Wiley Online Library
… of biphenylene as a … of biphenylene, this review focuses on how the biphenylene structure can be constructed, what reactions biphenylene can undergo, and where the biphenylene …
JK Fawcett, J Trotter - Acta Crystallographica, 1966 - scripts.iucr.org
Crystals of biphenylene, C12H8, are monoclinic, a= 19.728, b= 10" 578, C= 5" 861/~ k, fl= 91 10', Z= 6, space group P21/a. The intensities of the reflexions were measured with a …
Number of citations: 140 scripts.iucr.org
Q Fan, L Yan, MW Tripp, O Krejčí, S Dimosthenous… - Science, 2021 - science.org
… , such as graphenylene and biphenylene networks, has stimulated … We report the bottom-up growth of an ultraflat biphenylene … The characterization of this biphenylene network by …
Number of citations: 329 www.science.org
Y Luo, C Ren, Y Xu, J Yu, S Wang, M Sun - Scientific reports, 2021 - nature.com
… biphenylene was found to be metallic with a n-type Dirac cone, and it exhibited improved HER performance over that of graphene. Our findings suggest that biphenylene … of biphenylene …
Number of citations: 117 www.nature.com
MA Hudspeth, BW Whitman, V Barone, JE Peralta - ACS nano, 2010 - ACS Publications
We have studied the electronic properties and relative stability of the biphenylene sheet composed of alternating eight-, six- and four-carbon rings and its one-dimensional derivatives …
Number of citations: 121 pubs.acs.org
I Alcón, G Calogero, N Papior, A Antidormi… - Journal of the …, 2022 - ACS Publications
Recent progress in the on-surface synthesis and characterization of nanomaterials is facilitating the realization of new carbon allotropes, such as nanoporous graphenes, graphynes, …
Number of citations: 15 pubs.acs.org
XD Ma, ZW Tian, R Jia, FQ Bai - Applied Surface Science, 2022 - Elsevier
In this work, a new Bsingle bondN counterpart of biphenylene network (bi-BN) with 4-, 6-, and 8-membered rings is predicted with the aid of the Density Functional Theory (DFT) …
Number of citations: 13 www.sciencedirect.com
D Ferguson, DJ Searles, M Hankel - ACS applied materials & …, 2017 - ACS Publications
We present results of density functional theory calculations on the lithium (Li) ion storage capacity of biphenylene (BP) membrane and phagraphene (PhG) which are two-dimensional …
Number of citations: 112 pubs.acs.org
C Perthuisot, BL Edelbach, DL Zubris, N Simhai… - Journal of Molecular …, 2002 - Elsevier
… biphenylene, in which oxidative addition to the metal gives rise to two new metal–aryl bonds. The CC bond strength in biphenylene … in the heats of formation of biphenylene and the 2,2…
Number of citations: 173 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.